Danazol-13C3

Chromatographic isotope effect Stable isotope-labeled internal standard Co-elution

Danazol-13C3 (molecular formula C19[¹³C]₃H₂₇NO₂, molecular weight ~340.43 g/mol) is a triple ¹³C-labeled analog of the synthetic steroid danazol, a gonadotropin-suppressing agent used clinically for endometriosis, fibrocystic breast disease, and hereditary angioedema. The compound is supplied as a white to off-white crystalline solid (melting point 215–217°C), soluble in chloroform and methanol, with a certified chemical purity of 96% (CP) and isotopic enrichment of 98% atom ¹³C.

Molecular Formula C22H27NO2
Molecular Weight 340.4 g/mol
Cat. No. B13839990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanazol-13C3
Molecular FormulaC22H27NO2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5
InChIInChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1/i1+1,4+1,13+1
InChIKeyPOZRVZJJTULAOH-AXSCGXABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Danazol-13C3 Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification: Product Baseline


Danazol-13C3 (molecular formula C19[¹³C]₃H₂₇NO₂, molecular weight ~340.43 g/mol) is a triple ¹³C-labeled analog of the synthetic steroid danazol, a gonadotropin-suppressing agent used clinically for endometriosis, fibrocystic breast disease, and hereditary angioedema . The compound is supplied as a white to off-white crystalline solid (melting point 215–217°C), soluble in chloroform and methanol, with a certified chemical purity of 96% (CP) and isotopic enrichment of 98% atom ¹³C . As a stable isotope-labeled internal standard (SIL-IS), its primary utility lies in isotope-dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of unlabeled danazol in biological matrices . The +3 Da mass shift from the native analyte (C₂₂H₂₇NO₂, MW ~337.46 g/mol) provides baseline-resolved mass spectral channels while preserving near-identical physicochemical properties [1].

Why Danazol-13C3 Cannot Be Interchanged with Deuterated or Non-Isotopic Internal Standards


Substituting Danazol-13C3 with its deuterated analog (e.g., Danazol-D₃) or a non-isotopic structural analog (e.g., norethisterone, canrenone) introduces systematic quantitative bias that cannot be fully corrected by routine calibration. Deuterium-labeled internal standards exhibit a chromatographic isotope effect in reversed-phase LC separations, causing them to elute measurably earlier than the native danazol analyte [1]. This retention time offset means the deuterated IS experiences a different solvent composition and co-elution microenvironment at the electrospray ionization (ESI) interface, resulting in differential ion suppression or enhancement relative to the analyte—a phenomenon that ¹³C-labeled ISs avoid by virtue of near-identical chromatographic retention [1][2]. Non-isotopic structural analogs (e.g., norethisterone, used in published danazol LC-MS methods) introduce an even greater disconnect: they possess different extraction recoveries, ionization efficiencies, and fragmentation pathways, making them unsuitable for applications where matrix effect compensation must meet FDA/EMA bioanalytical method validation criteria [3]. The evidence below quantifies the magnitude of these differences and establishes why ¹³C-labeled IS selection is a procurement decision with direct consequences for data integrity.

Danazol-13C3 Quantitative Differentiation Evidence vs. Closest Analogs


Chromatographic Co-elution Fidelity: ¹³C-Labeled vs. Deuterium-Labeled Internal Standards in Reversed-Phase UPLC–MS/MS

Multiple independent studies have systematically compared the chromatographic behavior of ¹³C-labeled and deuterium (²H)-labeled internal standards in reversed-phase LC and UPLC separations. Berg et al. (2011) demonstrated that ¹³C₆-labeled amphetamine and methamphetamine internal standards co-eluted precisely with their native analytes under multiple chromatographic conditions, while their ²H₁₁-labeled counterparts exhibited a measurable retention time shift [1]. The ¹³C-labeled ISs co-eluted with analytes in both high-pH and low-pH mobile phase gradients, whereas ²H-labeled ISs showed slight but consistent separation [1]. Bowman et al. (2023) confirmed that ¹³C- and ¹⁵N-labeled ISs typically coelute with target analytes, while ²H-labeled ISs elute slightly earlier on reversed-phase columns, with the effect proportional to the number of deuterium atoms incorporated [2]. Szarka et al. (2014) further established, through screening experimental designs, that the most effective approach to eliminate chromatographic isotope effects is the use of ¹⁵N or ¹³C labeling instead of deuterium labeling [3]. These findings are consistent with KCAS Bio's industrial guidance: 'Labeling with heavier stable isotopes such as 13C or 15N shows no issues with chromatographic separation or stability' [4].

Chromatographic isotope effect Stable isotope-labeled internal standard Co-elution

Matrix Effect Compensation Accuracy: Quantitative Bias Comparison Between Deuterated and ¹³C-Labeled Internal Standards

The most direct quantitative evidence for ¹³C-IS superiority over ²H-IS in matrix effect compensation comes from Bowman et al. (2023), who performed a systematic head-to-head comparison of deuterated versus ¹³C/¹⁵N-labeled SIL-ISs for urinary biomarker quantification by LC-ESI-MS/MS [1]. When quantifying 2-methylhippuric acid (2MHA) in 37 human urine specimens, concentrations generated using 2MHA-[²H₇] were on average 59.2% lower than concentrations generated using 2MHA-[¹³C₆] (Bland-Altman bias: −59.2%, 95% CI: −66.0% to −52.3%; Deming regression slope: 2.23) [1]. Spike accuracy experiments, in which a known concentration of analyte was added to urine matrix and quantified against each IS, revealed that 2MHA-[²H₇] produced a negative bias of −38.4%, whereas 2MHA-[¹³C₆] showed no significant bias [1]. Post-column tee-infusion experiments confirmed that ion suppression experienced by the native analyte and ¹³C-IS was equivalent, while the ²H-IS experienced non-equivalent matrix effects due to its earlier retention time [1]. Although these data are for 2MHA rather than danazol specifically, the underlying mechanism—differential chromatographic retention causing non-equivalent matrix effect exposure—is a class-level property of deuterium vs. ¹³C labeling in reversed-phase LC-MS/MS [2].

Matrix effect compensation Ion suppression Quantitative bias

Isotopic Purity and Enrichment Specifications: Danazol-13C3 vs. Typical Deuterated Danazol

Danazol-13C3 (BOC Sciences, Catalog BLP-002419) is supplied with certified specifications of 96% chemical purity (CP) and 98% atom ¹³C isotopic enrichment . The Toronto Research Chemicals product (Catalog D145002) is also available through authorized distributors as a neat stable isotope-labeled API reference standard . In contrast, Danazol-D₃ (CymitQuimica, Catalog 4Z-D-217002) has a molecular weight of 340.48 g/mol and is listed with limited publicly available purity specifications . The 98% atom ¹³C enrichment of Danazol-13C3 means that 98% of carbon atoms at the three labeled positions are ¹³C, with only ~2% residual ¹²C, minimizing cross-signal contribution between the IS channel and the native analyte channel—a critical parameter for achieving accurate quantification at low ng/mL concentrations per FDA and EMA bioanalytical guidance [1]. For deuterated analogs, the risk of deuterium-hydrogen back-exchange in protic solvents can further erode effective isotopic purity during sample preparation, a phenomenon not observed with ¹³C-labeled compounds [2].

Isotopic enrichment Chemical purity Certificate of analysis

Regulatory Alignment: FDA and EMA Bioanalytical Method Validation Preference for ¹³C-Labeled SIL-IS

Both FDA and EMA bioanalytical method validation (BMV) guidelines identify stable isotope-labeled internal standards (SIL-IS) as the preferred approach for compensating matrix effects in LC-MS/MS assays [1][2]. The EMA guideline explicitly recommends using a stable isotope-labeled IS as 'an easy and effective method to overcome the matrix effect' [2]. While neither guideline mandates ¹³C labeling over ²H labeling, the scientific consensus reflected in the peer-reviewed literature is that ¹³C- and ¹⁵N-labeled ISs are superior to deuterated ISs for robust matrix effect compensation due to their near-identical chromatographic retention [3][4]. The 2019 FDA Q&A document on internal standard response variability underscores that IS response should reliably track analyte response across all study samples; a ¹³C-labeled IS that co-elutes with the analyte inherently satisfies this requirement more robustly than a deuterated IS subject to chromatographic isotope effects [5]. For regulated bioanalytical laboratories supporting IND/NDA submissions, the selection of Danazol-13C3 over Danazol-D₃ represents proactive alignment with the most conservative interpretation of regulatory expectations, reducing the risk of method rejection during regulatory review due to inadequate matrix effect compensation [3].

Bioanalytical method validation FDA guideline EMA guideline

Absence of Deuterium-Hydrogen Exchange: Stability Advantage of ¹³C Labeling in Protic Sample Preparation Matrices

A well-documented limitation of deuterium-labeled internal standards is the potential for ²H/¹H back-exchange when the compound is exposed to protic solvents, acidic or basic conditions, or biological matrices during sample preparation [1]. This exchange reduces effective isotopic enrichment and can generate inconsistent IS response across analytical batches. ¹³C-labeled ISs are structurally immune to this phenomenon because carbon–carbon bonds are not labile under standard bioanalytical sample preparation conditions [1][2]. For danazol bioanalysis, typical sample preparation workflows involve protein precipitation with organic solvents, liquid-liquid extraction at varying pH, or solid-phase extraction—all environments where deuterated analogs may undergo some degree of exchange depending on the position of deuterium atoms relative to exchangeable protons. The BOC Sciences Danazol-13C3 product documentation confirms the compound is a white to off-white solid stored at −20°C, with no special precautions against isotopic exchange required .

Deuterium exchange Isotopic stability Sample preparation robustness

Danazol-13C3 Optimal Procurement and Application Scenarios


Regulated GLP Bioanalytical Method Validation for Danazol Pharmacokinetic Studies

In GLP-compliant bioanalytical laboratories supporting danazol pharmacokinetic, bioequivalence, or drug-drug interaction studies, Danazol-13C3 serves as the optimal SIL-IS for LC-MS/MS quantification in plasma or serum. Its ¹³C labeling ensures co-elution with native danazol [1], providing equivalent matrix effect compensation that satisfies FDA and EMA BMV acceptance criteria. The 98% atom ¹³C enrichment minimizes IS-to-analyte cross-signal , enabling accurate quantification at the low ng/mL concentrations required for terminal elimination phase profiling. Laboratories seeking to minimize regulatory review risk should prioritize Danazol-13C3 over deuterated analogs given the documented potential for deuterated ISs to generate quantitatively biased results in complex biological matrices (up to −59.2% concentration bias and −38.4% spike accuracy bias in head-to-head SIL-IS comparisons) [2].

Clinical Therapeutic Drug Monitoring (TDM) of Danazol by LC-MS/MS

For hospital-based clinical mass spectrometry laboratories performing danazol therapeutic drug monitoring, Danazol-13C3 provides robust quantification in the presence of variable patient matrix composition (e.g., hemolyzed, lipemic, or icteric plasma specimens). The co-elution of ¹³C-labeled IS with native danazol ensures that matrix effects from endogenous interferences are equally experienced by both IS and analyte channels [1], a property that deuterated ISs cannot guarantee due to chromatographic isotope effects [2]. The +3 Da mass shift provides adequate spectral resolution to avoid isotopic cross-talk while remaining within the operational mass range of standard triple quadrupole instruments, enabling deployment in routine clinical MS workflows without specialized instrumentation .

Anti-Doping Analysis and Forensic Toxicology: Danazol Metabolite Quantification

Danazol is structurally related to the anabolic steroid stanozolol and its main metabolite ethisterone is monitored in anti-doping urine analysis [3]. For WADA-accredited laboratories and forensic toxicology units performing confirmatory quantification of danazol and its metabolites, Danazol-13C3 offers superior isotopic stability compared to deuterated alternatives. The ¹³C label is chemically inert under the pH and solvent conditions used in urine hydrolysis (β-glucuronidase or acid hydrolysis) and liquid-liquid extraction procedures [4], ensuring consistent IS recovery across batches. The avoidance of deuterium exchange—a known concern in steroid analysis where multiple hydroxyl groups may facilitate H/D back-exchange—provides additional confidence in quantitative results that may be subject to legal scrutiny [4].

In Vitro ADME and Drug Metabolism Studies Using Stable Isotope Dilution

In pharmaceutical R&D settings conducting in vitro ADME studies on danazol (metabolic stability in hepatocytes, CYP phenotyping, metabolite identification), Danazol-13C3 enables precise quantification of parent compound depletion and metabolite formation. The ¹³C-labeling strategy aligns with the isotope dilution mass spectrometry (IDMS) approach recognized as the gold standard for quantitative analysis [1]. Unlike deuterated ISs that may exhibit differential extraction recovery or ionization efficiency due to the pronounced physicochemical isotope effect of hydrogen, the ¹³C-labeled IS provides a near-perfect surrogate for the unlabeled analyte through all steps of the analytical workflow [1][2]. This is particularly critical when quantifying low-abundance hydroxylated or sulfated metabolites where matrix interferences are significant and precise IS tracking is essential for reliable concentration assignment [3].

Quote Request

Request a Quote for Danazol-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.